2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
Overview
Description
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a triarylpyrylium salt known for its applications in photocatalysis and material science. This compound is characterized by its ability to catalyze various chemical reactions under visible light, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt typically involves the reaction of 2,4,6-triarylpyrylium salts with tetrafluoroboric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scale-up processes and flow chemistry techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt undergoes various types of chemical reactions, including:
Oxidation: This compound can act as a photocatalyst in oxidation reactions, converting substrates into their oxidized forms.
Reduction: It can also participate in reduction reactions under specific conditions.
Common reagents used in these reactions include organic solvents, nucleophiles, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt has a wide range of scientific research applications:
Biology: The compound’s ability to catalyze specific reactions under mild conditions makes it useful in biological studies.
Medicine: Its role in facilitating the synthesis of complex molecules can be applied in medicinal chemistry for drug development.
Mechanism of Action
The mechanism by which 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt exerts its effects involves the absorption of visible light, which excites the compound to a higher energy state. This excited state can then participate in various chemical reactions, transferring energy or electrons to substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be compared with other similar compounds, such as:
2,4,6-Triphenylpyrylium tetrafluoroborate: Another triarylpyrylium salt used in photocatalysis.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Known for its applications in stereoselective synthesis.
9-Mesityl-10-methylacridinium tetrafluoroborate: Used in photoredox catalysis.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective for certain types of photocatalytic reactions.
Properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOXOWBZXLPNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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